1-(3-Bromopropyl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

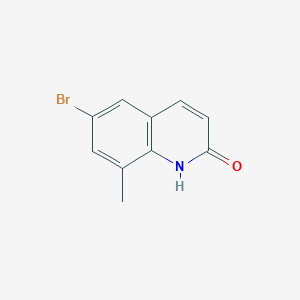

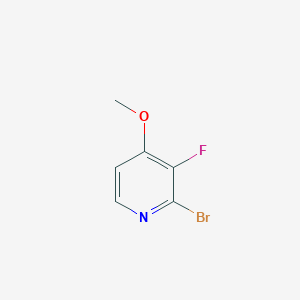

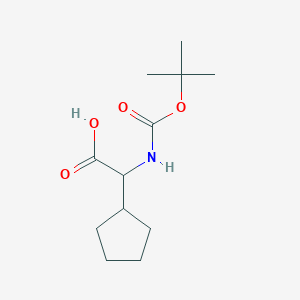

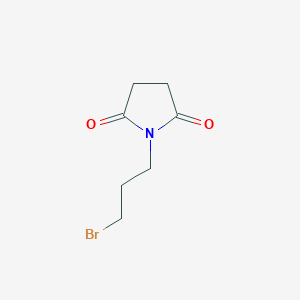

1-(3-Bromopropyl)pyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-diones, which are an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry . They are commonly used as halogenation reagents and have potential to accelerate autoreceptor desensitization, stimulate serotoninergic neurons, and increase the concentration of endogenous serotonin in the synaptic cleft .

Synthesis Analysis

The synthesis of 1-(3-Bromopropyl)pyrrolidine-2,5-dione can be carried out by reacting succinimide with 1-bromo-3-phenylpropane in a small amount of KOH and organic solvent solid−liquid phase medium under phase-transfer catalysis (PTC) and almost anhydrous conditions assisted by ultrasonic irradiation .Molecular Structure Analysis

The molecular formula of 1-(3-Bromopropyl)pyrrolidine-2,5-dione is C7H10BrNO2 . The compound has a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists .Chemical Reactions Analysis

Pyrrolidine-2,5-dione is a versatile scaffold. For instance, Oktay et al. prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Physical And Chemical Properties Analysis

The molecular weight of 1-(3-Bromopropyl)pyrrolidine-2,5-dione is 220.06 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación

Pharmaceutical Research Carbonic Anhydrase Inhibition

Pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes, which are relevant in physiological processes. This suggests that “1-(3-Bromopropyl)pyrrolidine-2,5-dione” could be explored for potential pharmaceutical applications in this area .

Organic Synthesis Isoxazole Derivative Formation

Research indicates that pyrrolidine-2,5-dione derivatives can be involved in complex organic synthesis processes such as oxa-Michael-aldol reactions followed by [3+2] annulation, leading to the formation of isoxazole derivatives with potential biological activities .

Antibacterial and Antifungal Agents

Some pyrrolidine-2,5-dione derivatives have been identified as antibacterial and antifungal agents. This opens up research avenues for “1-(3-Bromopropyl)pyrrolidine-2,5-dione” in the development of new antimicrobial compounds .

Cholesterol Absorption and Metabolism

Derivatives of pyrrolidine-2,5-dione play a role in cholesterol absorption as inhibitors of HMG-CoA reductase. This enzyme is key in cholesterol biosynthesis, suggesting a potential application in studying and treating hypercholesterolemia .

Cancer Research Cytotoxic Agents

Certain pyrrolidine-2,5-dione derivatives exhibit cytotoxic properties, making them candidates for cancer research as potential chemotherapeutic agents .

Direcciones Futuras

Mecanismo De Acción

Biochemical Pathways

It’s worth noting that compounds with a pyrrolidine-2,5-dione moiety, such as tetramates, have been found to exhibit a broad range of bioactivities .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and be permeable to the blood-brain barrier .

Action Environment

Like other chemicals, factors such as temperature, ph, and light exposure could potentially affect its stability and activity .

Propiedades

IUPAC Name |

1-(3-bromopropyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEMSAFAQFOSCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553859 |

Source

|

| Record name | 1-(3-Bromopropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropyl)pyrrolidine-2,5-dione | |

CAS RN |

88661-56-7 |

Source

|

| Record name | 1-(3-Bromopropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)